2-Pyrrolidinone, 1-(1-methylethyl)-

Descripción general

Descripción

2-Pyrrolidinone, 1-(1-methylethyl)-, is a chemical compound that is part of the pyrrolidinone family. Pyrrolidinones are lactams of gamma-amino acids and have a wide range of applications in pharmaceuticals, as solvents, and in polymer synthesis. The specific compound is a derivative of 2-pyrrolidinone with a 1-methylethyl substitution.

Synthesis Analysis

The synthesis of pyrrolidinone derivatives can be achieved through various methods. For instance, the synthesis of polyfunctional 2-pyrrolidinones has been described using methyl 2-(carboethoxyhydroxymethyl)acrylate, which undergoes Michael addition with primary amines to yield new pyrrolidinone derivatives . Another method involves the use of (2S,4R)-4-hydroxy-L-proline and L-proline as main materials to synthesize a compound with a pyrrolidinone structure . Although these methods do not directly describe the synthesis of 2-Pyrrolidinone, 1-(1-methylethyl)-, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related pyrrolidinone compound was determined using single-crystal X-ray diffraction, revealing a triclinic system with specific bond lengths and angles . Similarly, studies on 3-hydroxy-2-methyl-4(1H)-pyridinones provided insights into the structural characteristics of the pyridinone ring, which is closely related to the pyrrolidinone structure . These studies highlight the importance of hydrogen bonding and other intermolecular interactions in defining the structure and properties of these compounds.

Chemical Reactions Analysis

Pyrrolidinone derivatives can participate in various chemical reactions. The reactivity of these compounds is often exploited in the synthesis of more complex molecules. For instance, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can lead to the formation of substituted pyrroles, a reaction that proceeds through the intermediacy of a (2-pyridyl)methylimine . Additionally, the living carbocationic polymerization of isobutylene has been achieved using 1-methyl-2-pyrrolidinone as an electron-pair donor, resulting in the synthesis of polyisobutylenes with specific end groups . These reactions demonstrate the versatility of pyrrolidinone derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the presence of different substituents at the ring N position can affect the geometric and electronic properties of the molecule, as observed in studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . The solubility, boiling point, melting point, and other physical properties are also determined by the specific functional groups present in the molecule. The study of these properties is essential for the practical application of these compounds in various industries.

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : Pyrrolidinone is a five-membered heterocyclic ring that is a versatile lead compound for designing powerful bioactive agents . This group of compounds has diverse pharmacological activities such as antibacterial, antifungal, anticancer, and anticonvulsant .

- Methods of Application : Many procedures for the preparation of pyrrolidinone and also their various reactions offer great scope in the field of medicinal chemistry .

- Results or Outcomes : It is clear from the review of the topic that a wide spectrum of pyrrolidinone analogues have been synthesized and the majority of these derivatives have indicated different significant biological activities .

Application in Organic Synthesis

- Field : Organic Synthesis

- Application Summary : Pyrrolidinones are important compounds that are found in many pharmaceuticals and in active natural products . They have gained much importance in organic synthesis .

- Methods of Application : The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive in a green solvent is reported .

- Results or Outcomes : Citric acid catalyzed the reaction efficiently without the need for any other harmful organic reagents .

Application in Inkjet Cartridges

- Field : Printing Technology

- Application Summary : 2-Pyrrolidinone is used in inkjet cartridges .

- Methods of Application : It is likely used as a solvent or a component of the ink formulation, although the exact details are proprietary to the manufacturers .

- Results or Outcomes : The use of 2-Pyrrolidinone in inkjet cartridges helps in achieving high-quality prints .

Application in Pharmaceutical Drugs

- Field : Pharmaceutical Industry

- Application Summary : A variety of pharmaceutical drugs are 2-pyrrolidinone derivatives, including cotinine, doxapram, povidone, and ethosuximide .

- Methods of Application : These drugs are synthesized using 2-pyrrolidinone as a key intermediate .

- Results or Outcomes : These drugs have shown significant therapeutic effects in treating various conditions .

Application in HPLC Analysis

- Field : Analytical Chemistry

- Application Summary : 2-Pyrrolidinone, 1-(1-methylethyl)- can be analyzed by reverse phase (RP) HPLC method .

- Methods of Application : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

- Results or Outcomes : This method allows for the efficient separation and analysis of 2-Pyrrolidinone, 1-(1-methylethyl)- .

Application in Production of Vinylpyrrolidone and N-Methylpyrrolidone

- Field : Industrial Chemistry

- Application Summary : 2-Pyrrolidone is an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone and the solvent N-methylpyrrolidone (NMP) .

- Methods of Application : The production process involves treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts .

Safety And Hazards

“2-Pyrrolidinone, 1-(1-methylethyl)-” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . Safety measures include avoiding exposure, using personal protective equipment, and handling it only in well-ventilated areas .

Direcciones Futuras

Pyrrolidinones, including “2-Pyrrolidinone, 1-(1-methylethyl)-”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidinones involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Propiedades

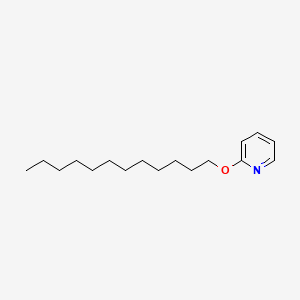

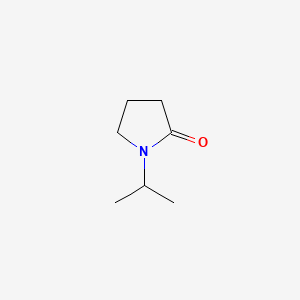

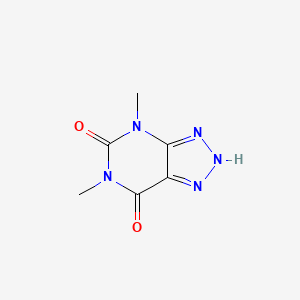

IUPAC Name |

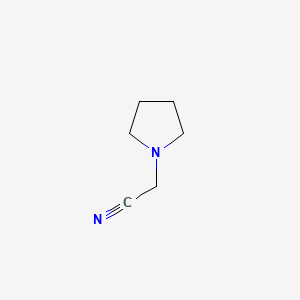

1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELJWBGTIKZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063183 | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 1-(1-methylethyl)- | |

CAS RN |

3772-26-7 | |

| Record name | N-Isopropyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbutyrolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLBUTYROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)